REACTION_CXSMILES
|
[CH2:1]([CH:4]1[O:8][CH2:7][CH2:6][O:5]1)[CH2:2][CH3:3].[C:9]1([CH:16]=[CH:15][C:13]([OH:14])=CC=1)O.P(=O)(O)(O)O.C(O)CCC>[Pd].C(O)CO>[CH2:4]([O:5][CH2:6][CH2:7][OH:8])[CH2:1][CH2:2][CH3:3].[CH2:4]([O:5][CH2:6][CH2:7][O:14][CH2:13][CH2:15][CH2:16][CH3:9])[CH2:1][CH2:2][CH3:3]
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1OCCO1
|
Name
|
|
Quantity
|
9 mg
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C1OCCO1
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
250 g
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.39 mol | |
AMOUNT: MASS | 46.1 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OCCOCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0135 mol | |
AMOUNT: MASS | 2.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH:4]1[O:8][CH2:7][CH2:6][O:5]1)[CH2:2][CH3:3].[C:9]1([CH:16]=[CH:15][C:13]([OH:14])=CC=1)O.P(=O)(O)(O)O.C(O)CCC>[Pd].C(O)CO>[CH2:4]([O:5][CH2:6][CH2:7][OH:8])[CH2:1][CH2:2][CH3:3].[CH2:4]([O:5][CH2:6][CH2:7][O:14][CH2:13][CH2:15][CH2:16][CH3:9])[CH2:1][CH2:2][CH3:3]
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1OCCO1
|
Name
|
|
Quantity
|
9 mg
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C1OCCO1
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
250 g
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.39 mol | |
AMOUNT: MASS | 46.1 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OCCOCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0135 mol | |
AMOUNT: MASS | 2.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |